molecular formula C7H13Cl2N3 B1377140 3-(chloromethyl)-5-methyl-4-propyl-4H-1,2,4-triazole hydrochloride CAS No. 1423033-65-1

3-(chloromethyl)-5-methyl-4-propyl-4H-1,2,4-triazole hydrochloride

Cat. No.: B1377140
CAS No.: 1423033-65-1
M. Wt: 210.1 g/mol
InChI Key: XFALOFIYLMISQH-UHFFFAOYSA-N
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Description

3-(Chloromethyl)-5-methyl-4-propyl-4H-1,2,4-triazole hydrochloride is a versatile chemical intermediate prized in organic and medicinal chemistry research for its reactive chloromethyl group. This functionality makes it a valuable precursor for the synthesis of diverse compound libraries, particularly through nucleophilic substitution reactions and click chemistry approaches. In pharmaceutical research, derivatives of the 1,2,4-triazole scaffold are of significant interest. Related compounds have demonstrated a range of biological activities, including anticonvulsant effects, with some triazole derivatives shown to inhibit voltage-gated sodium channels (VGSCs), a recognized mechanism for anticonvulsant action . Furthermore, structurally similar chloromethyl-triazole compounds are frequently employed as key intermediates in the development of potential therapeutic agents, such as potent 11β-HSD1 inhibitors for metabolic diseases and novel antibacterial compounds . The chloromethyl group on the triazole core is also an ideal handle for constructing more complex molecular architectures. It can be used to link the triazole moiety to other pharmacophores or functional materials, facilitating structure-activity relationship (SAR) studies and the development of new chemical entities for various research applications . This compound is presented to the research community as a high-quality building block to accelerate innovation in drug discovery and synthetic chemistry.

Properties

IUPAC Name

3-(chloromethyl)-5-methyl-4-propyl-1,2,4-triazole;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12ClN3.ClH/c1-3-4-11-6(2)9-10-7(11)5-8;/h3-5H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFALOFIYLMISQH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C(=NN=C1CCl)C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13Cl2N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(chloromethyl)-5-methyl-4-propyl-4H-1,2,4-triazole hydrochloride typically involves the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and appropriate carbonyl compounds under acidic or basic conditions.

    Introduction of Substituents: The chloromethyl group is introduced via chloromethylation, often using formaldehyde and hydrochloric acid. The methyl and propyl groups are typically introduced through alkylation reactions using corresponding alkyl halides.

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale batch or continuous processes. Key steps include:

    Bulk Synthesis of Triazole Precursors: Using automated reactors to ensure consistent quality and yield.

    Chloromethylation and Alkylation: Conducted in controlled environments to manage the reactivity of chloromethyl groups and prevent side reactions.

    Purification: The final product is purified through crystallization or recrystallization, followed by drying and conversion to the hydrochloride salt.

Chemical Reactions Analysis

Types of Reactions

3-(chloromethyl)-5-methyl-4-propyl-4H-1,2,4-triazole hydrochloride undergoes several types of chemical reactions:

    Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by various nucleophiles.

    Oxidation and Reduction: The triazole ring can undergo oxidation to form N-oxides or reduction to yield dihydro derivatives.

    Addition Reactions: The compound can react with electrophiles or nucleophiles to form addition products.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide, thiols, or amines under mild to moderate conditions.

    Oxidation: Using oxidizing agents such as hydrogen peroxide or peracids.

    Reduction: Employing reducing agents like sodium borohydride or lithium aluminum hydride.

Major Products

    Substitution Products: Depending on the nucleophile, products can include azides, thiols, or amines.

    Oxidation Products: Triazole N-oxides.

    Reduction Products: Dihydrotriazoles.

Scientific Research Applications

3-(chloromethyl)-5-methyl-4-propyl-4H-1,2,4-triazole hydrochloride has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential as an antimicrobial agent due to the triazole ring’s known bioactivity.

    Medicine: Explored for its potential in developing new drugs, particularly antifungal and anticancer agents.

    Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism by which 3-(chloromethyl)-5-methyl-4-propyl-4H-1,2,4-triazole hydrochloride exerts its effects involves:

    Molecular Targets: The triazole ring can interact with various enzymes and receptors, inhibiting their activity.

    Pathways: The compound can disrupt cellular processes by binding to key proteins, leading to antimicrobial or anticancer effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Triazole derivatives exhibit diverse physicochemical and biological properties depending on substituent variations. Below is a detailed comparison of the target compound with structurally analogous molecules:

Table 1: Structural and Physicochemical Comparison

Compound Name Substituents (Position) Molecular Formula Molar Mass (g/mol) Key Properties
3-(Chloromethyl)-5-methyl-4-propyl-4H-1,2,4-triazole hydrochloride (Target) 3: ClCH₂; 4: Propyl; 5: Methyl C₇H₁₃Cl₂N₃ 210.1 Hydrochloride salt; moderate hydrophobicity; reactive chloromethyl group
3-(Chloromethyl)-5-cyclopropyl-4-methyl-4H-1,2,4-triazole hydrochloride 3: ClCH₂; 4: Methyl; 5: Cyclopropyl C₈H₁₂Cl₂N₃ 229.11 Increased steric hindrance from cyclopropyl; potential metabolic stability
3-(Chloromethyl)-5-ethyl-4-methyl-4H-1,2,4-triazole hydrochloride 3: ClCH₂; 4: Methyl; 5: Ethyl C₆H₁₂Cl₂N₃ 213.09 Enhanced lipophilicity due to ethyl group; lower thermal stability
3-(Chloromethyl)-5-cyclopropyl-4-phenyl-4H-1,2,4-triazole hydrochloride 3: ClCH₂; 4: Phenyl; 5: Cyclopropyl C₁₂H₁₄Cl₂N₃ 277.17 High hydrophobicity (aromatic phenyl); potential for π-π stacking interactions

Key Observations

The ethyl group (C₆H₁₂Cl₂N₃) offers intermediate lipophilicity, which may optimize pharmacokinetic profiles .

Reactivity and Functionalization :

  • The chloromethyl group at position 3 is a common reactive site across all analogs, enabling nucleophilic substitution reactions to generate thioethers, amines, or other derivatives (e.g., describes thiol-triazole synthesis via InCl₃-catalyzed alkylation) .

Steric and Electronic Influences: The cyclopropyl group (C₈H₁₂Cl₂N₃) introduces ring strain and steric hindrance, which may affect binding affinity in biological targets . Methyl vs. Propyl at Position 4: The longer propyl chain in the target compound may enhance solubility in non-polar media compared to methyl-substituted analogs .

Biological Activity

3-(Chloromethyl)-5-methyl-4-propyl-4H-1,2,4-triazole hydrochloride is a compound belonging to the triazole family, recognized for its diverse applications in pharmaceuticals and agrochemicals. Its molecular formula is C₇H₁₃Cl₂N₃, with a molecular weight of approximately 210.10 g/mol. The chloromethyl group enhances its reactivity, making it a valuable intermediate in various chemical syntheses and potentially contributing to its biological activity.

The synthesis of this compound typically involves multi-step synthetic routes. One efficient method includes the reaction of 5-methyl-4-propyl-1H-1,2,4-triazole with chloromethylating agents under controlled conditions. This process can be optimized for yield and purity through careful selection of solvents and reaction temperatures.

Antifungal Properties

Research indicates that triazole derivatives exhibit significant antifungal activity. The core structure of 1,2,4-triazoles is crucial in the development of antifungal agents due to their ability to inhibit fungal growth through various mechanisms. For instance, studies have shown that compounds structurally similar to this compound demonstrate potent antifungal activity against strains such as Candida albicans and Aspergillus fumigatus .

Table 1: Antifungal Activity of Triazole Derivatives

Compound NameMIC (μg/mL)Target Organism
3-(Chloromethyl)-5-methyl-4-propyl-4H-triazole0.25Aspergillus fumigatus
1-(5-Ethyl-1H-1,2,4-triazol-3-yl)ethan-1-amine0.0156Candida albicans
Dimethyl-1H-1,2,4-triazol-5-amine2.0Cryptococcus neoformans

The minimum inhibitory concentration (MIC) values indicate the effectiveness of these compounds against specific fungal pathogens. The presence of halogens like chlorine in the structure often correlates with enhanced antifungal potency .

Other Biological Activities

Beyond antifungal properties, triazoles have been noted for a range of biological activities including:

  • Antiviral : Some triazole derivatives exhibit activity against viral infections by inhibiting viral replication mechanisms.
  • Anticancer : Research has shown that certain triazole compounds can induce apoptosis in cancer cell lines. For example, derivatives containing mercapto groups have demonstrated cytotoxic effects against colon and breast cancer cells with IC50 values indicating significant potency .

Table 2: Summary of Biological Activities

Activity TypeDescription
AntifungalEffective against Candida albicans, Aspergillus fumigatus
AntiviralInhibits viral replication
AnticancerInduces apoptosis in various cancer cell lines
AntimicrobialExhibits antibacterial properties

Case Studies

Recent studies have focused on the structure-activity relationship (SAR) of triazoles to enhance their biological efficacy. For instance:

  • Study on Antifungal Efficacy : A study evaluated various triazole derivatives for their antifungal activity against clinical strains of Candida. The results indicated that modifications at specific positions on the triazole ring significantly impacted their MIC values .
  • Anticancer Research : Another investigation assessed the anticancer potential of mercapto-substituted triazoles against HCT116 colon carcinoma cells. Compounds were found to exhibit varying degrees of cytotoxicity with IC50 values ranging from 6.2 μM to over 40 μM depending on structural modifications .

Q & A

Basic Questions

Q. What are the recommended synthetic routes for 3-(chloromethyl)-5-methyl-4-propyl-4H-1,2,4-triazole hydrochloride?

  • Methodological Answer : Synthesis often involves multi-step pathways, such as condensation of hydroxylamine derivatives with carbonyl compounds under alkaline conditions, followed by chlorination (e.g., using Cl₂ or PCl₅). For instance, analogous triazole derivatives are synthesized via oxime intermediates and subsequent cyclization with chlorinating agents . Computational reaction path searches (e.g., quantum chemical calculations) can optimize steps like regioselectivity and reduce side-product formation .

Q. What analytical techniques are suitable for characterizing this compound?

  • Methodological Answer : Key techniques include:

  • Melting Point Analysis : Confirm purity and compare with literature values (e.g., mp 166–168°C for structurally similar triazoles ).
  • NMR Spectroscopy : Assign peaks for chloromethyl (-CH₂Cl), propyl (-CH₂CH₂CH₃), and triazole ring protons.
  • HPLC/MS : Monitor purity and detect trace impurities .
  • IR Spectroscopy : Identify functional groups (e.g., C-Cl stretch at ~600–800 cm⁻¹) .

Q. How can researchers assess the compound’s stability under different storage conditions?

  • Methodological Answer : Conduct accelerated stability studies by exposing the compound to varying temperatures (e.g., 4°C, 25°C, 40°C), humidity levels (e.g., 60% RH), and light conditions. Monitor degradation via HPLC and compare with baseline spectral data. For hygroscopic triazoles, use desiccants or inert gas storage .

Advanced Research Questions

Q. How can Design of Experiments (DoE) optimize reaction conditions for this compound’s synthesis?

  • Methodological Answer : Apply factorial design to screen variables (e.g., temperature, solvent polarity, catalyst loading). For example, a 2³ factorial design could test:

  • Factors : Reaction time (12–24 h), temperature (80–100°C), molar ratio (1:1–1:2).
  • Response Variables : Yield, purity, byproduct formation.
    Statistical software (e.g., JMP, Minitab) identifies significant factors and interactions, reducing experimental trials by 50–70% .

Q. What computational methods predict the reactivity of the chloromethyl group in this triazole derivative?

  • Methodological Answer : Use density functional theory (DFT) to model reaction pathways, such as nucleophilic substitution (SN2) at the chloromethyl site. Transition state analysis (e.g., using Gaussian or ORCA) quantifies activation energies. Pair computational results with kinetic experiments (e.g., monitoring Cl⁻ release via ion chromatography) to validate predictions .

Q. How to resolve contradictions between experimental and computational data on reaction mechanisms?

  • Methodological Answer : Cross-validate by:

  • Re-examining computational parameters (e.g., solvent model accuracy in DFT).
  • Conducting isotopic labeling (e.g., ¹³C or ²H) to trace bond formation/cleavage .
  • Performing sensitivity analysis on experimental variables (e.g., pH, catalyst purity) to identify outliers .

Q. What strategies elucidate the reaction mechanism of triazole ring functionalization?

  • Methodological Answer : Combine kinetic studies (e.g., rate determination via UV-Vis) with mechanistic probes:

  • Isotopic Labeling : Use D₂O or ¹⁵N-labeled reagents to track proton transfer steps.
  • Trapping Intermediates : Quench reactions at short timescales and analyze intermediates via LC-MS .
  • Computational Modeling : Simulate intermediates (e.g., nitrenes or carbenes) to identify plausible pathways .

Q. How to mitigate hygroscopicity challenges during synthesis and purification?

  • Methodological Answer :

  • Synthesis : Use anhydrous solvents (e.g., THF, DCM) under inert atmosphere (N₂/Ar).
  • Purification : Employ lyophilization or vacuum drying with molecular sieves.
  • Characterization : Perform Karl Fischer titration to quantify residual moisture post-synthesis .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(chloromethyl)-5-methyl-4-propyl-4H-1,2,4-triazole hydrochloride
Reactant of Route 2
3-(chloromethyl)-5-methyl-4-propyl-4H-1,2,4-triazole hydrochloride

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